molecular formula C8H13N3 B15253258 1-(2-cyclopropylethyl)-1H-pyrazol-3-amine

1-(2-cyclopropylethyl)-1H-pyrazol-3-amine

Cat. No.: B15253258
M. Wt: 151.21 g/mol
InChI Key: MTQNJRDPXHRNEJ-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylethyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a cyclopropylethyl substituent at the N1 position and an amine group at the C3 position. Pyrazoles with N-alkyl or N-aryl substituents are widely studied for their versatility in medicinal chemistry, agrochemicals, and materials science due to their stability and tunable electronic properties.

The cyclopropylethyl group may enhance lipophilicity and metabolic stability compared to linear alkyl chains, as seen in cyclopropane-containing drugs. Synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine are synthesized via copper-catalyzed reactions with cyclopropanamine. The amine group at C3 enables further functionalization, such as sulfonylation or selenourea formation, as observed in related pyrazoles.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1-(2-cyclopropylethyl)pyrazol-3-amine

InChI

InChI=1S/C8H13N3/c9-8-4-6-11(10-8)5-3-7-1-2-7/h4,6-7H,1-3,5H2,(H2,9,10)

InChI Key

MTQNJRDPXHRNEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCN2C=CC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyclopropylethyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Cyclopropylethyl Group: The cyclopropylethyl group can be introduced via a Grignard reaction, where cyclopropylmagnesium bromide reacts with an appropriate electrophile, followed by coupling with the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyclopropylethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-(2-cyclopropylethyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-cyclopropylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disruption of Cellular Processes: Affecting cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Substituent Effects

  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity at the pyrazole ring, facilitating further derivatization.

Physicochemical Properties

  • Melting points vary widely: N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine melts at 104–107°C, whereas adamantyl derivatives may have higher thermal stability due to rigid structures.

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